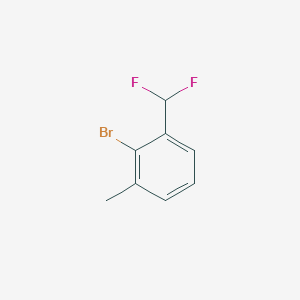
n-(2-Amino-2-pyrdimidin-5-ylethyl)(tert-butoxy)carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Amino-2-pyrdimidin-5-ylethyl)(tert-butoxy)carboxamide: is a compound that belongs to the class of carboxamides It is characterized by the presence of a pyrimidine ring, an amino group, and a tert-butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Amino-2-pyrdimidin-5-ylethyl)(tert-butoxy)carboxamide typically involves the reaction of 2-amino-5-bromopyrimidine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, n-(2-Amino-2-pyrdimidin-5-ylethyl)(tert-butoxy)carboxamide is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, modulating their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of n-(2-Amino-2-pyrdimidin-5-ylethyl)(tert-butoxy)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic effect.
Comparación Con Compuestos Similares
n-(2-Amino-2-pyrimidin-5-ylethyl)carboxamide: Lacks the tert-butoxy group, which may affect its reactivity and biological activity.
n-(2-Amino-2-pyrimidin-5-ylethyl)methylcarboxamide: Contains a methyl group instead of a tert-butoxy group, leading to differences in steric and electronic properties.
Uniqueness: The presence of the tert-butoxy group in n-(2-Amino-2-pyrdimidin-5-ylethyl)(tert-butoxy)carboxamide imparts unique steric and electronic properties to the compound. This can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H18N4O2 |
|---|---|
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
tert-butyl N-(2-amino-2-pyrimidin-5-ylethyl)carbamate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-6-9(12)8-4-13-7-14-5-8/h4-5,7,9H,6,12H2,1-3H3,(H,15,16) |
Clave InChI |
IFWSZKFWRSKRLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C1=CN=CN=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



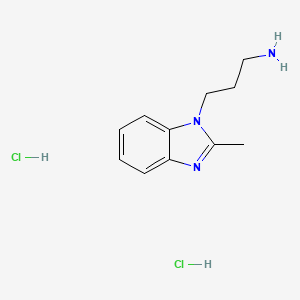

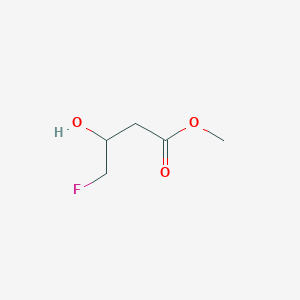

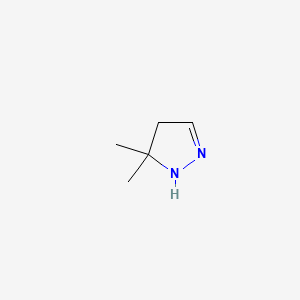
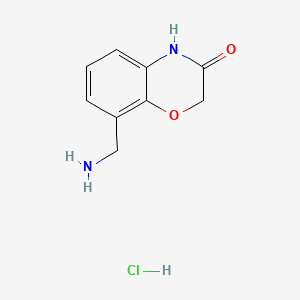
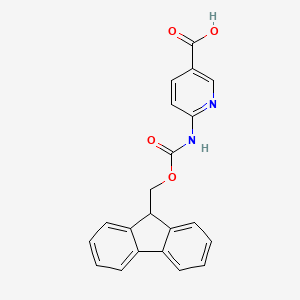
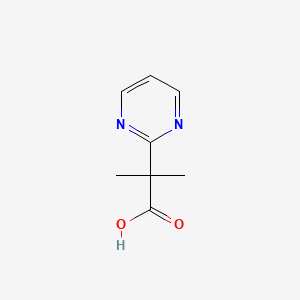
![Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13583746.png)

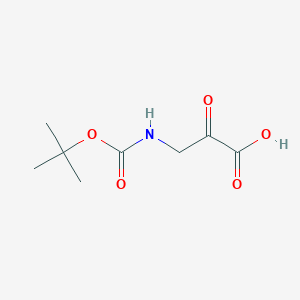
![2-[6-(Cyclopropylmethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13583769.png)
